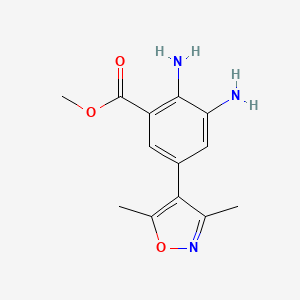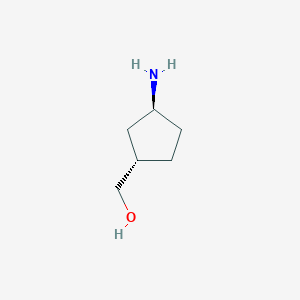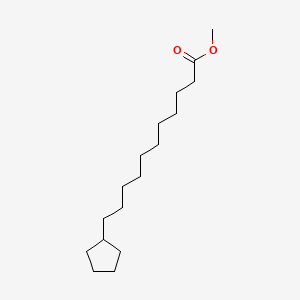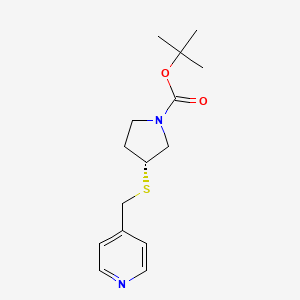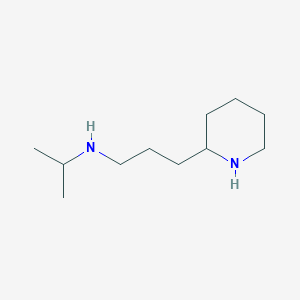![molecular formula C15H27ClN2O B13968597 2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13968597.png)
2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(8-(chloromethyl)-2-azaspiro[45]decan-2-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available precursorsThe final step involves the addition of the amino and methylbutanone groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and continuous flow reactors to scale up the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound .
Aplicaciones Científicas De Investigación
2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing cellular signaling pathways and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)propan-1-one
- 8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One
- 2,4-Diaminopyrimidine Derivatives
Uniqueness
2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one is unique due to its specific spirocyclic structure and the presence of the chloromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C15H27ClN2O |
|---|---|
Peso molecular |
286.84 g/mol |
Nombre IUPAC |
2-amino-1-[8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C15H27ClN2O/c1-11(2)13(17)14(19)18-8-7-15(10-18)5-3-12(9-16)4-6-15/h11-13H,3-10,17H2,1-2H3 |
Clave InChI |
RDPBDWBMTBUXHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N1CCC2(C1)CCC(CC2)CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-6-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]pyridazine](/img/structure/B13968522.png)
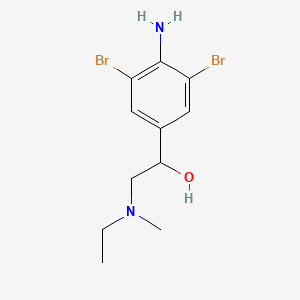
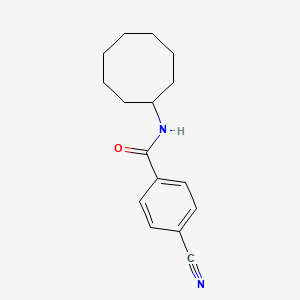
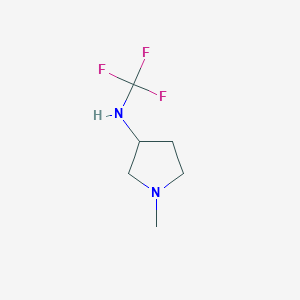
![2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13968545.png)
